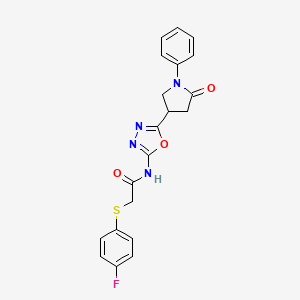

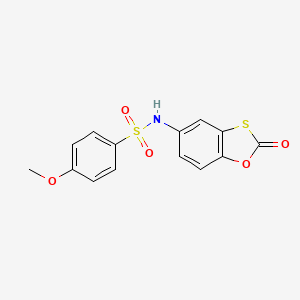

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

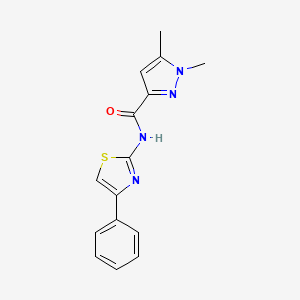

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of pyridine-piperazine derivatives and has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Antioxidant Potential of Chromone Derivatives

Chromones, including compounds like 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, have been identified for their significant antioxidant potential. These compounds, occurring both naturally and synthetically, are known to exhibit a range of physiological activities, such as anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant properties of chromones are associated with their ability to neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The structure-activity relationship studies suggest that certain functional groups in the chromone nucleus are critical for radical scavenging activity, highlighting the importance of these compounds in developing therapeutic agents aimed at mitigating oxidative stress-related conditions (Yadav et al., 2014).

Role in DPP IV Inhibition

Dipeptidyl peptidase IV (DPP IV) inhibitors are pivotal in the treatment of type 2 diabetes mellitus (T2DM), enhancing the incretin system's role by preventing the inactivation of hormones that stimulate insulin secretion. Piperazine derivatives, including the compound , are part of a broader class of molecules explored for their potential as DPP IV inhibitors. The diversity in chemical structures among these inhibitors, including those with piperazine rings, underlines the versatility of these compounds in drug design, offering a pathway for the development of novel antidiabetic therapies. This adaptability in structural modifications allows for the optimization of drug properties, aiming to achieve high efficacy with minimal side effects (Mendieta et al., 2011).

Anticancer Properties

Compounds containing the chromone structure, such as 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, have been explored for their anticancer properties. Chromone derivatives have shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making them candidates for anticancer drug development. The ability of these compounds to interact with various biological targets, impacting pathways involved in cell cycle regulation, apoptosis, and metastasis, underscores their therapeutic potential in cancer treatment. Research focusing on the structural optimization of chromone derivatives could lead to the identification of novel anticancer agents with improved efficacy and specificity (Yoda, 2020).

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18-13-21(10-11-22(18)15-5-3-9-20-12-15)19(24)17-8-7-14-4-1-2-6-16(14)25-17/h1-6,9,12,17H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAMWMHULZPJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)

![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)

![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)